molecular formula C12H15FN2O2 B1475271 (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1713583-90-4

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1475271
CAS No.: 1713583-90-4
M. Wt: 238.26 g/mol
InChI Key: XIVCYGXFUOCADJ-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a methanone core bridging two heterocyclic moieties: a 5-fluoropyridin-3-yl group and a 4-(hydroxymethyl)piperidine ring. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-5-10(6-14-7-11)12(17)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVCYGXFUOCADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, modulating their activity and function The compound’s interactions with these biomolecules are crucial for its role in drug discovery and catalysis

Molecular Mechanism

At the molecular level, (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are critical for its role in modulating biochemical reactions and cellular processes. The exact molecular mechanisms are still being studied, but its potential in influencing receptor activity has been highlighted.

Biological Activity

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, also known by its CAS number 1713614-03-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C12H15FN2O2
  • Molecular Weight : 238.26 g/mol
  • IUPAC Name : (5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Inhibition Studies

Research indicates that similar compounds with piperidine and pyridine moieties exhibit inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance binding affinity to LSD1, leading to increased anti-cancer activity .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone are influenced by its chemical structure. The fluorine substitution may affect metabolic stability and bioavailability. Initial studies suggest that the compound exhibits favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications .

Anticancer Activity

A notable study explored the anticancer potential of related compounds that inhibit LSD1. These compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone may exhibit similar properties. In vitro assays revealed that these compounds could induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways .

Neuropharmacological Effects

Another area of investigation focuses on the neuropharmacological effects of compounds containing piperidine structures. Research indicates that such compounds may act as selective ligands for serotonin receptors, which are crucial in regulating mood and anxiety disorders. The incorporation of fluorine could enhance receptor binding affinity and selectivity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
LSD1 Inhibition Potent inhibitors identified; potential anticancer applications.
Cytotoxicity Induces apoptosis in cancer cell lines; mechanism involves gene modulation.
Neuropharmacology Potential selective ligand for serotonin receptors; implications for mood disorders.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15FN2O2
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 1713614-03-9

This compound features a fluorinated pyridine ring and a piperidine moiety, which are known to enhance its biological activity by influencing receptor binding and enzymatic interactions.

Antidepressant Activity

Research indicates that compounds similar to (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone exhibit antidepressant effects through modulation of serotonin receptors. This activity is linked to the compound's ability to enhance serotonin availability in the synaptic cleft, thereby improving mood and alleviating symptoms of depression.

Anti-inflammatory Effects

The inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been associated with increased levels of prostaglandins, which can have protective effects against inflammation. Studies have shown that derivatives of this compound can significantly reduce inflammatory markers in models of colitis, suggesting a potential application in treating inflammatory bowel diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar derivatives:

Study on Antidepressant Effects

A comparative study evaluated various piperidine derivatives for their binding affinity to serotonin receptors. Results indicated that fluorinated compounds exhibited higher efficacy compared to non-fluorinated counterparts, supporting their potential as antidepressants.

Inflammation Model Studies

In an experimental model of colitis, administration of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone resulted in significant reductions in inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Data Table: Comparative Biological Activities

Activity Mechanism Reference
AntidepressantSerotonin receptor modulation
Anti-inflammatoryInhibition of 15-PGDH
Neurotransmitter modulationInteraction with dopamine pathways

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Methanone Derivatives

Compound Name Pyridine/Piperidine Substituents Additional Functional Groups Molecular Formula (Example) Key References
(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone 5-Fluoropyridin-3-yl, 4-(hydroxymethyl)piperidine Hydroxymethyl, Fluorine C₁₃H₁₅FN₂O₂ (estimated)
CID-24791139 5-Methyl-1H-pyrazol-3-yl, 4-(trifluoromethyl)phenyl Trifluoromethyl, Methyl C₂₃H₂₃F₃N₄O₂
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone 5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl, Piperidine Ethoxy, Pyrazole C₁₈H₂₂N₄O₂
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone Phenyl, 4-Methylpiperazine Methylpiperazine, Methyl C₂₀H₂₄N₄O
{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone Bis(trifluoromethyl)phenyl, Pyrrolidine Trifluoromethyl, Hydroxymethyl C₃₁H₂₅F₁₂N₃O₂

Key Observations:

Fluorine vs.

Hydroxymethyl vs. Ethoxy Groups : The hydroxymethyl substituent in the target compound enhances hydrophilicity, whereas the ethoxy group in the pyrazole derivative () increases lipophilicity, impacting membrane permeability .

Piperidine vs. Piperazine Rings: The 4-methylpiperazine in the phenylmethanone analog () introduces basicity and hydrogen-bonding capacity, contrasting with the neutral hydroxymethyl-piperidine in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors
Target Compound ~262.28 1.2 (estimated) Moderate (hydroxymethyl enhances aqueous solubility) 1 donor, 4 acceptors
CID-24791139 468.45 3.8 Low (trifluoromethyl increases lipophilicity) 1 donor, 5 acceptors
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone 326.40 2.5 Low to moderate 1 donor, 4 acceptors
4PP-6 (from ) 395.47 4.1 Low 0 donors, 3 acceptors

Key Findings:

  • The hydroxymethyl group in the target compound reduces LogP compared to analogs with lipophilic groups (e.g., trifluoromethyl in CID-24791139), favoring improved solubility .

Insights:

  • The hydroxymethyl-piperidine group may mimic polar interactions observed in antimycobacterial agents like CID-24791139, though further testing is required .

Preparation Methods

Overview of Molecular Structure Relevant to Synthesis

Structural Element Description
5-Fluoropyridin-3-yl group Fluorine-substituted pyridine ring, electrophilic site for amide formation
4-(Hydroxymethyl)piperidin-1-yl moiety Piperidine ring substituted at the 4-position with a hydroxymethyl group, nucleophilic amine site for coupling
Carbonyl (methanone) linkage Amide bond connecting the two moieties

Table 1: Key structural components influencing synthetic strategy

General Synthetic Strategy

The synthesis of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically proceeds via:

  • Preparation or procurement of 4-(hydroxymethyl)piperidine or its protected derivative.
  • Activation of 5-fluoropyridine-3-carboxylic acid or its derivative to an acylating agent.
  • Amide bond formation between the activated 5-fluoropyridine carboxyl derivative and the piperidine amine.
  • Deprotection or functional group transformation to yield the hydroxymethyl functionality if protected.

Detailed Preparation Methods

Amide Bond Formation via Coupling of 5-Fluoropyridine-3-Carboxylic Acid Derivative and 4-(Hydroxymethyl)piperidine

  • Starting Materials:

    • 5-Fluoropyridine-3-carboxylic acid (or acid chloride/activated ester)
    • 4-(Hydroxymethyl)piperidine (free amine or protected)
  • Activation Methods:

    • Use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine), and TEA (triethylamine) in an aprotic solvent (e.g., dichloromethane or DMF).
    • Conversion of the acid to acid chloride using reagents like thionyl chloride or oxalyl chloride followed by reaction with the piperidine amine.
  • Reaction Conditions:

    • Typically performed at 0°C to room temperature under inert atmosphere.
    • Stirring for several hours to ensure complete coupling.
  • Example from Related Literature:

    • Similar amide syntheses involving piperidinylmethanones have been reported using HBTU/DIPEA coupling in dichloromethane or DMF, yielding high purity products after aqueous workup and chromatographic purification.

Functionalization of Piperidine Ring to Introduce Hydroxymethyl Group

  • Approach 1: Direct Use of 4-(Hydroxymethyl)piperidine

    • Commercially available or synthesized separately by reduction of 4-piperidone derivatives.
  • Approach 2: Post-Amide Formation Hydroxymethylation

    • Starting from 4-piperidinone amide derivatives, the ketone can be converted to hydroxymethyl via reduction or epoxidation followed by nucleophilic ring opening.
    • For example, epoxidation of the ketone followed by treatment with a hydrogen fluoride-pyridine complex can yield 4-fluoro-4-hydroxymethylpiperidine intermediates.

Representative Synthetic Route (Summary)

Step Description Reagents/Conditions Notes
1 Activation of 5-fluoropyridine-3-carboxylic acid HBTU, DIPEA, TEA, DCM or DMF, 0°C to RT Formation of activated ester or in situ activation
2 Coupling with 4-(hydroxymethyl)piperidine Stirring at RT, inert atmosphere Formation of amide bond
3 Purification Aqueous workup, silica gel chromatography Isolate pure (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
4 Optional functional group transformations Epoxidation, reduction, or fluorination if needed For hydroxymethyl group introduction or modification

Table 2: Typical synthetic steps for preparation

Alternative Synthetic Insights from Patent Literature

  • Patents describe the conversion of 1-benzoyl-piperidin-4-one intermediates to fluorohydroxymethyl derivatives via epoxidation and treatment with hydrogen fluoride-pyridine complex, producing 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine intermediates.
  • Amination reactions involving cyanohydrins and pyridinylmethylamines in the presence of sodium cyanoborohydride and tertiary amine bases have been documented for related pyridinylamine derivatives, which may be adapted for similar piperidinylmethanone compounds.
  • Workup procedures often include dilution with dichloromethane and water, washing, decolorization with silica and activated charcoal, and evaporation to dryness to obtain pure products.

Analytical and Purity Considerations

  • The product is typically characterized by:
    • NMR Spectroscopy : ¹H and ¹³C NMR to confirm amide bond formation and presence of hydroxymethyl group.
    • Mass Spectrometry : Molecular ion peak at m/z 238.26 confirming molecular weight.
    • Infrared Spectroscopy : Carbonyl stretch near 1650 cm⁻¹ and hydroxyl O-H stretch around 3300-3600 cm⁻¹ confirm functional groups.

Summary Table of Synthesis Parameters

Parameter Typical Values/Conditions
Solvents Dichloromethane (DCM), Dimethylformamide (DMF)
Coupling Reagents HBTU, DIPEA, TEA
Temperature 0°C to room temperature
Reaction Time Several hours (2-24 h)
Workup Aqueous extraction, silica gel purification
Yield Variable; typically moderate to high (50-85%)
Purification Chromatography, recrystallization

Q & A

Q. What are the recommended synthetic strategies for (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, and how can reaction efficiency be optimized?

  • Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amide or ketone bond formation) is typical for similar piperidine-pyridine hybrids. For example, describes a synthesis route using dichloromethane and NaOH for analogous compounds, achieving 99% purity through sequential washing and purification . Optimize yields by controlling reaction time, temperature, and stoichiometry. Catalytic agents like palladium or copper complexes may enhance coupling efficiency. Monitor intermediates via TLC (as in ) to ensure stepwise progression .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm structural integrity, particularly the fluoropyridine and hydroxymethylpiperidine moieties (see for NMR protocols on pyrrolo-pyrimidinones) . HRMS validates molecular weight, while HPLC (≥95% purity threshold, per ) ensures purity . X-ray crystallography (as in ) resolves stereochemistry but requires high-quality crystals .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer : Store in tightly sealed containers in a cool, dry, ventilated area away from ignition sources () . Use PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact. For spills, employ inert absorbents (e.g., sand) and avoid water to prevent reactivity () .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

  • Methodological Answer : Perform docking studies to assess interactions with targets like kinases or GPCRs, leveraging fluoropyridine’s electron-withdrawing properties. MD simulations (using software like GROMACS) evaluate stability in biological membranes. highlights fluorinated pyridines in drug discovery, suggesting similar approaches for this compound . Validate predictions with in vitro assays (e.g., enzyme inhibition).

Q. What strategies resolve contradictions in reported stability or toxicity data across studies?

  • Methodological Answer : Cross-reference regulatory guidelines (e.g., Japan’s NITE GHS classifications in vs. unspecified classifications in ) . Replicate experiments under controlled conditions (pH, temperature) to isolate variables. Use accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways .

Q. How does the hydroxymethyl group on the piperidine ring influence physicochemical properties?

  • Methodological Answer : The hydroxymethyl group enhances water solubility via hydrogen bonding but may reduce lipid membrane permeability. Compare logP values (experimental or computational) with non-hydroxylated analogs. ’s HPLC data for similar compounds can guide polarity assessments .

Q. What mechanistic insights can be gained from studying reaction intermediates?

  • Methodological Answer : Isolate intermediates using column chromatography () and characterize via FT-IR to track functional groups . For example, monitor imine formation in multi-component reactions ( ) to optimize catalytic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in GHS classifications for related compounds?

  • Methodological Answer : Example: reports no GHS classification, while cites Japan’s NITE guidelines . Verify regional regulatory databases (e.g., ECHA, OSHA) and conduct in silico toxicity predictions (e.g., ProTox-II) to fill data gaps. Publish findings with clear documentation of testing conditions.

Key Recommendations

  • Prioritize multi-disciplinary validation (e.g., combining synthetic, computational, and biological data).
  • Document batch-to-batch variability in synthesis to ensure reproducibility.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing results.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 2
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(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

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